N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-3-30(27,28)20-15-8-4-6-13(10-15)17-12-18(21(19-17)29(2,25)26)14-7-5-9-16(11-14)22(23)24/h4-11,18,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMHSHUHVDSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole core with various substituents, including a methylsulfonyl group and a nitrophenyl moiety. Its IUPAC name is N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide. The unique structural characteristics contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in various metabolic pathways.
- Signal Transduction Modulation : The compound may interfere with cellular signaling pathways, particularly those involving sulfonamide-sensitive enzymes.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bromodomain inhibitors like (+)-JQ1 have shown synergistic effects when combined with other anticancer agents, suggesting that similar compounds could enhance therapeutic efficacy in cancer treatment .
Inhibitory Effects on Enzymatic Activity
The compound has been investigated for its inhibitory effects on various enzymes. For example, it may inhibit key enzymes involved in inflammatory processes and cancer progression. The presence of the nitrophenyl group enhances its reactivity and potential as an enzyme inhibitor .
Comparative Analysis
To better understand the significance of this compound in biological research, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-aminophenyl)ethanesulfonamide | Lacks pyrazole core | Inhibitory activity on sulfonamide-sensitive enzymes |
| 4-(5-nitro-1H-pyrazol-3-yl)aniline | Shares pyrazole core | Similar enzyme inhibition but lacks sulfonamide functionality |
| Benzene sulfonamide derivatives | General class without specific features | Broad sulfonamide functionality |
Case Studies and Research Findings
Research has highlighted the potential of this compound as a lead compound in drug discovery. For instance:
- Anticancer Activity : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models .
- Enzyme Inhibition Studies : Investigations into the inhibition of specific metabolic pathways revealed that this compound could effectively reduce enzyme activity related to inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to three analogs (Table 1) with modifications in pyrazole substituents, sulfonamide chains, and aryl group positions.
Table 1: Structural Comparison of Key Analogs
Key Differences and Hypothetical Implications
Sulfonamide Chain Length: The target compound and the analog in use ethanesulfonamide (C2 chain), whereas others employ methanesulfonamide (C1).
Pyrazole Substituents: Electron-Withdrawing vs. Donating Groups: The target’s 3-nitrophenyl group (electron-withdrawing) contrasts with the dimethylaminophenyl group (electron-donating) in . This difference could modulate electronic interactions with biological targets, such as enzymes requiring π-stacking or charge transfer . Steric Effects: The 3-chlorophenylsulfonyl group in introduces bulkier substituents, which may hinder binding in sterically constrained active sites compared to the target’s methylsulfonyl group .
Aryl Group Position: The 3-phenyl vs.
Functional Group Diversity :
Research Findings and Limitations
- Structural Determination : The SHELX software suite () is widely used for crystallographic analysis of such compounds, suggesting that structural data for these analogs may have been resolved using similar methodologies .
- Biological Activity: No explicit activity data (e.g., IC₅₀, solubility) is provided in the evidence.
- Synthetic Feasibility : The analogs’ structural diversity highlights synthetic versatility in modifying pyrazole cores for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
